molecular formula C10H11N3OS B2996424 3-oxo-N-phenylpyrazolidine-1-carbothioamide CAS No. 303994-79-8

3-oxo-N-phenylpyrazolidine-1-carbothioamide

Cat. No.: B2996424
CAS No.: 303994-79-8
M. Wt: 221.28
InChI Key: SCAGEBPBUVUMSI-UHFFFAOYSA-N
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Description

3-oxo-N-phenylpyrazolidine-1-carbothioamide is an organic compound with the molecular formula C10H11N3OS. It is a pyrazolidine derivative characterized by the presence of a phenyl group and a carbothioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-phenylpyrazolidine-1-carbothioamide typically involves the reaction of phenylhydrazine with a suitable carbonyl compound, followed by the introduction of a carbothioamide group. One common method involves the condensation of phenylhydrazine with an α,β-unsaturated carbonyl compound to form a pyrazolidine intermediate. This intermediate is then reacted with thiocarbonyldiimidazole to introduce the carbothioamide group .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-phenylpyrazolidine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-oxo-N-phenylpyrazolidine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxo-N-phenylpyrazolidine-1-carbothioamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carbothioamide group, in particular, provides unique properties compared to similar compounds with carboxamide groups .

Properties

IUPAC Name

3-oxo-N-phenylpyrazolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c14-9-6-7-13(12-9)10(15)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,15)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAGEBPBUVUMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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